4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to a benzene sulfonamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of benzene to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Sulfonation: of the amine to introduce the sulfonamide group.
Fluorination: of the benzene ring to attach the fluorine atom.
Alkylation: to introduce the butyl chain with hydroxy and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. The fluorine atom enhances the compound’s stability and bioavailability. The hydroxy and methylsulfanyl groups contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide analogs: Compounds with similar structures but different substituents.
Benzene sulfonamides: A class of compounds with the sulfonamide group attached to a benzene ring.
Fluorinated sulfonamides: Compounds with fluorine atoms and sulfonamide groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the fluorine atom enhances its stability, while the hydroxy and methylsulfanyl groups contribute to its reactivity and potential therapeutic effects.
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S2/c1-17-7-6-10(14)8-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,10,13-14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAWCINTKDLEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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